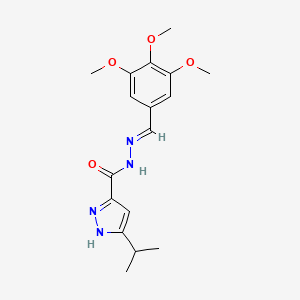
(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-3-isopropyl-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide” is a chemical compound. It seems to be related to a class of compounds known as Schiff bases . Schiff bases are typically formed by the condensation of a primary amine and an aldehyde . They are important intermediates for the synthesis of various bioactive compounds and have been reported to show a variety of biological activities .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of new thiadiazole analogues was synthesized through cyclization of the corresponding opened hydrazinecarbothioamides . Another method involved the synthesis of a Schiff base from a condensation reaction of methyldithiocarbazate with 3,4,5-trimethoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, a Schiff base was confirmed by single-crystal X-ray, NMR, FTIR, TGA, UV-Vis, and mass spectroscopy techniques . The structure of the compound was optimized using density functional theory (DFT) and showed excellent agreement with the crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, the UV-Vis spectra from time-dependent density functional theory correlated well with their respective experimental spectra . The results of frontier molecular orbitals (FMO), density of states, and global descriptors such as chemical hardness, chemical potential, electrophilic index, and chemical softness derived from FMOs with the optimized structure revealed that the compound is soft, polarizable, reactive, and prone to intramolecular charge transfer .Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : New derivatives of pyrazoles, like (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, are often synthesized under solvothermal conditions, offering an eco-friendly approach without environmental pollution. Such compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, and ESI-MS, to confirm their structural identity (Musad, Rai, Byrappa, 2010).
Spectroscopic Studies and Molecular Docking : Spectroscopic studies are essential for understanding the structure and properties of these compounds. For instance, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been thoroughly characterized and studied for its potential as an anti-diabetic agent using molecular docking techniques (Karrouchi et al., 2021).
Biomedical Applications
Anticancer Potential : Certain derivatives of pyrazole-5-carbohydrazide have shown significant inhibitory effects on the growth of A549 lung cancer cells, suggesting potential applications in cancer therapy (Zheng et al., 2009).
Antimicrobial and Antioxidant Properties : Several derivatives have displayed notable antimicrobial and antioxidant activities. This includes the ability to capture free radicals and exhibit bacteriostatic and fungistatic activity, highlighting their potential in combating infections and oxidative stress (Bonacorso et al., 2012).
Material Science and Industrial Applications
Corrosion Protection : Compounds similar to (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide have been studied for their role in corrosion protection. Their efficacy in preventing mild steel corrosion in acidic solutions has been demonstrated through gravimetric and electrochemical methods (Paul, Yadav, Obot, 2020).
Sensor Development : Derivatives have been used in the development of fluorescence probes for detecting metal ions, indicating their potential in analytical chemistry and environmental monitoring (Wei et al., 2022).
properties
IUPAC Name |
5-propan-2-yl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-10(2)12-8-13(20-19-12)17(22)21-18-9-11-6-14(23-3)16(25-5)15(7-11)24-4/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFZVJFUPHFWSH-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)
![4-bromo-N-{2-[4-(4-bromo-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2797121.png)
![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)

![N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2797124.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone](/img/structure/B2797125.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide](/img/structure/B2797127.png)
![7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2797128.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid](/img/structure/B2797130.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid](/img/structure/B2797132.png)
![3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2797133.png)
![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2797136.png)